2-{[(4-Nitrophenyl)imino]methyl}phenol
Overview
Description
2-{[(4-Nitrophenyl)imino]methyl}phenol is a Schiff base compound, which is a class of organic compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a nitrophenyl group and an imino group attached to a phenol ring. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Nitrophenyl)imino]methyl}phenol typically involves the condensation reaction between 4-nitroaniline and 2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solution with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the product is obtained after the evaporation of the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Nitrophenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the imino group under mild conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted imines and phenols.
Scientific Research Applications
2-{[(4-Nitrophenyl)imino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(4-Nitrophenyl)imino]methyl}phenol involves its ability to form complexes with metal ions, which can enhance its biological activity. The compound can interact with various molecular targets, including enzymes and receptors, through coordination bonds and hydrogen bonding. These interactions can disrupt normal cellular processes, leading to antimicrobial, antiviral, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(E)-3-chloro-2-{[(4-nitrophenyl)imino]methyl}phenol: Similar structure with a chloro substituent.
2,4-dibromo-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol: Contains bromine atoms and a hydroxy group.
Uniqueness
2-{[(4-Nitrophenyl)imino]methyl}phenol is unique due to its specific combination of a nitrophenyl group and an imino group attached to a phenol ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[(4-nitrophenyl)iminomethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13-4-2-1-3-10(13)9-14-11-5-7-12(8-6-11)15(17)18/h1-9,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJXTWLBSDOISG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
788-25-0 | |
Record name | NSC100616 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-((4-NITRO-PHENYLIMINO)-METHYL)-PHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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